(2-Chlorophenyl)urea: A Comprehensive Technical Guide to its Synthesis and Properties
(2-Chlorophenyl)urea: A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)urea, a substituted urea derivative, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural framework is a key component in a variety of biologically active compounds. The presence of the urea moiety allows for critical hydrogen bonding interactions with biological targets, while the substituted phenyl ring provides a scaffold for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of (2-Chlorophenyl)urea, with a focus on experimental protocols and data relevant to researchers in the life sciences.
Synthesis of (2-Chlorophenyl)urea
The synthesis of (2-Chlorophenyl)urea can be achieved through several established synthetic routes. The two most common and reliable pathways start from either 2-chloroaniline or 2-chlorophenyl isocyanate.
Pathway 1: From 2-Chloroaniline and a Cyanate Salt
This widely-used laboratory method involves the reaction of 2-chloroaniline with an in-situ generated isocyanic acid from a cyanate salt, typically sodium or potassium cyanate, in an acidic aqueous medium.
Pathway 2: From 2-Chlorophenyl Isocyanate and Ammonia
This pathway involves the direct reaction of the highly reactive 2-chlorophenyl isocyanate intermediate with ammonia. The isocyanate can be prepared from 2-chloroaniline using a phosgene equivalent like triphosgene.
Experimental Protocols
Protocol 1: Synthesis from 2-Chloroaniline and Sodium Cyanate
Materials:
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2-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Cyanate (NaOCN)
-
Deionized Water
-
Ethanol
Equipment:
-
Reaction flask with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, dissolve 2-chloroaniline (1 equivalent) in deionized water and a stoichiometric amount of concentrated hydrochloric acid with stirring.
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In a separate beaker, prepare a solution of sodium cyanate (1.1 equivalents) in deionized water.
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Cool the 2-chloroaniline hydrochloride solution in an ice bath to below 10°C.
-
Slowly add the sodium cyanate solution dropwise to the stirred 2-chloroaniline hydrochloride solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
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Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from aqueous ethanol to yield pure (2-Chlorophenyl)urea.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis from 2-Chlorophenyl Isocyanate and Ammonia
Materials:
-
2-Chlorophenyl isocyanate
-
Anhydrous Ammonia (gas or solution in a suitable solvent like dioxane)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
Equipment:
-
Reaction flask with a magnetic stirrer and gas inlet/outlet
-
Standard laboratory glassware
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve 2-chlorophenyl isocyanate (1 equivalent) in an anhydrous aprotic solvent.
-
Cool the solution in an ice bath.
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Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia (1.1 equivalents) dropwise with vigorous stirring.
-
The reaction is typically exothermic and a precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Collect the precipitate by filtration.
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Wash the solid with a small amount of the cold reaction solvent to remove any unreacted starting material.
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Dry the product under vacuum to obtain (2-Chlorophenyl)urea.
Properties of (2-Chlorophenyl)urea
A summary of the key physical and chemical properties of (2-Chlorophenyl)urea is provided in the table below.
| Property | Value | Reference/Note |
| Molecular Formula | C₇H₇ClN₂O | |
| Molecular Weight | 170.60 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 189.0 - 193.0 °C | [2] |
| IUPAC Name | (2-chlorophenyl)urea | [1] |
| CAS Number | 114-38-5 | [1] |
| Solubility | Sparingly soluble in water, soluble in ethanol and DMSO. | General observation for similar compounds. |
| ¹H NMR (DMSO-d₆) | Aromatic protons: ~7.0-8.0 ppm, NH protons: variable. | Predicted based on similar structures.[3] |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon: ~155 ppm, Aromatic carbons: ~115-140 ppm. | Predicted based on similar structures.[3] |
| FTIR (KBr, cm⁻¹) | N-H stretch: ~3200-3400, C=O stretch: ~1650, C-N stretch, aromatic C-H and C=C bands. | Predicted based on typical urea spectra.[4][5] |
| Mass Spectrum (EI) | Molecular ion (M⁺) expected at m/z 170/172 (due to ³⁵Cl/³⁷Cl isotopes). | Predicted based on molecular weight. |
Biological Activity and Mechanism of Action
Substituted phenylureas are a well-established class of compounds with significant biological activity, most notably as inhibitors of various protein kinases.[6] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
The urea moiety of (2-Chlorophenyl)urea is critical for its biological activity. It acts as a hydrogen bond donor and acceptor, allowing it to form key interactions within the ATP-binding pocket of kinases. Specifically, many diarylurea inhibitors, such as Sorafenib, are known to bind to the "DFG-out" (inactive) conformation of the kinase.[6] This binding mode involves hydrogen bonds between the urea N-H groups and a conserved glutamate residue in the αC-helix, as well as an aspartate residue in the DFG motif. The phenyl rings occupy hydrophobic pockets within the active site. This stabilization of the inactive conformation prevents the kinase from adopting its active state, thereby inhibiting its catalytic function.
Experimental Workflow: Purification and Characterization
The following workflow outlines the general procedure for the purification and characterization of synthesized (2-Chlorophenyl)urea.
Conclusion
(2-Chlorophenyl)urea is a valuable compound for researchers in drug discovery and medicinal chemistry. Its synthesis is readily achievable through well-established methods, and its structural and electronic properties make it an attractive scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This guide provides the foundational technical information required for the synthesis, purification, and characterization of (2-Chlorophenyl)urea, enabling its further investigation and application in the development of novel therapeutic agents.
References
- 1. Fluorinated N,N'-diarylureas as AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2-Chlorophenyl)urea | 114-38-5 | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
